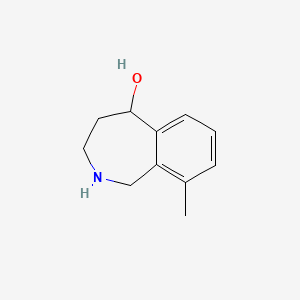
4-fluoro-3-methyl-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(propan-2-yl)aniline is an organic compound with the chemical formula C10H14FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. Additionally, the nitrogen atom is bonded to an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common synthetic route involves the alkylation of 4-fluoroaniline with isopropyl bromide or isopropyl magnesium bromide in the presence of a suitable organic solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar alkylation reactions but on a larger scale, using optimized reaction conditions to maximize yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
4-fluoro-3-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Scientific Research Applications
4-fluoro-3-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(propan-2-yl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
4-fluoro-3-methyl-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
4-fluoro-N-isopropylaniline: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
4-fluoro-N-methyl-3-(propan-2-yl)aniline: This compound has a methyl group on the nitrogen atom instead of the isopropyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 |
InChI Key |
CCSZKSZMNLWLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)



![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)




![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
